TH287 hydrochloride

Description

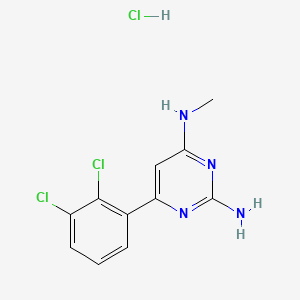

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-(2,3-dichlorophenyl)-4-N-methylpyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4.ClH/c1-15-9-5-8(16-11(14)17-9)6-3-2-4-7(12)10(6)13;/h2-5H,1H3,(H3,14,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLIJWDQSUDCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TH287 Hydrochloride: An In-depth Analysis of Its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH287 hydrochloride is a small molecule inhibitor primarily targeting MutT Homologue 1 (MTH1), a Nudix phosphohydrolase enzyme. In the high-reactive oxygen species (ROS) environment characteristic of cancer cells, MTH1 plays a crucial role in sanitizing the nucleotide pool by hydrolyzing oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP.[1][2][3] By preventing the incorporation of these damaged precursors into DNA, MTH1 helps cancer cells evade DNA damage and subsequent cell death.[3][4] TH287 exploits this dependency. Its inhibitory action leads to the accumulation of oxidized nucleotides within the DNA of cancer cells, triggering a cascade of events including DNA damage, cell cycle arrest, and apoptosis.[1][2] Furthermore, recent evidence indicates that TH287's anticancer effects are also mediated through the modulation of critical cell survival pathways, including the PI3K/AKT signaling cascade, and by impacting mitochondrial function.[5][6] This document provides a comprehensive overview of the molecular mechanisms underpinning the action of TH287 in cancer cells, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Core Mechanism of Action: MTH1 Inhibition

Cancer cells exhibit an altered redox state with elevated levels of ROS, which leads to increased oxidative stress and damage to cellular components, including the free nucleotide pool.[2][7] MTH1 is a "housekeeping" enzyme that hydrolyzes oxidized dNTPs, preventing their incorporation into DNA during replication.[1] This function is particularly critical for cancer cells, which rely on MTH1 to maintain genomic integrity and survive under high oxidative stress.[4][8]

TH287 is a potent and selective inhibitor that binds to the active site of the MTH1 enzyme.[3] This inhibition disrupts the sanitization of the nucleotide pool. Consequently, oxidized nucleotides like 8-oxo-dGTP are incorporated into DNA by polymerases. This incorporation leads to DNA damage, the activation of the DNA damage response (DDR), and ultimately, cancer cell death.[1][2][3] This targeted approach is selective for cancer cells over normal cells, as normal cells have lower ROS levels and are less dependent on MTH1 for survival.[1]

Downstream Effects and Signaling Pathways

Beyond the direct consequences of MTH1 inhibition, TH287 modulates key signaling pathways that govern cell survival, proliferation, and apoptosis.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical pro-survival signaling cascade frequently hyperactivated in various cancers.[9] Studies in gastric cancer cells have demonstrated that TH287 exerts a range of anticancer effects through the inhibition of this pathway.[5][6] Treatment with TH287 leads to decreased phosphorylation of both PI3K and AKT, thereby inactivating the pathway.[5] This inactivation suppresses downstream signals that promote cell growth and proliferation and inhibit apoptosis.[5][9]

Mitochondrial Function and Apoptosis Regulation

The PI3K/AKT pathway's inhibition by TH287 has direct consequences on mitochondrial integrity and the regulation of apoptosis. TH287 treatment has been shown to induce a loss of mitochondrial membrane potential.[5][6] This is coupled with a reduced Bcl-2/Bax expression ratio, which signifies a shift towards a pro-apoptotic state.[5][6] Bcl-2 is an anti-apoptotic protein, while Bax is pro-apoptotic; a decrease in their ratio lowers the threshold for apoptosis induction.

Cellular Phenotypes Induced by TH287

The molecular actions of TH287 manifest in several observable anti-cancer phenotypes:

-

Inhibition of Cell Viability and Proliferation: TH287 effectively reduces the viability of various cancer cell lines.[2][3][6]

-

Induction of Apoptosis: By causing irreparable DNA damage and inhibiting pro-survival pathways, TH287 is a potent inducer of apoptosis.[5][6]

-

Cell Cycle Arrest: Treatment with TH287 can cause cell cycle arrest, particularly at the G2/M phase, in gastric cancer cells.[6]

-

Suppression of Cell Migration: TH287 has been observed to inhibit the migratory capabilities of cancer cells.[6]

Quantitative Data

The potency of TH287 has been quantified in various assays. While specific values can vary between studies and cell lines, the following table summarizes representative data found in the literature.

| Parameter | Compound | Value | Assay Type | Cell Line | Reference |

| Enzyme Inhibition | |||||

| IC₅₀ | TH287 | More potent than TH588 | MTH1 Enzyme Assay | - | [3] |

| Cellular Activity | |||||

| EC₅₀ | TH287 | ~0.7 µM | Cell Viability (CTG) | U2OS | [2] |

Note: The literature indicates a debate regarding the cellular efficacy of MTH1 inhibitors, with some highly potent biochemical inhibitors showing weaker than expected anti-proliferative effects, suggesting potential off-target activities or complex cellular responses for compounds like TH287.[1][2]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of TH287.

MTH1 Enzymatic Inhibition Assay

-

Principle: To measure the ability of TH287 to inhibit the hydrolysis of the MTH1 substrate, 8-oxo-dGTP. The reaction product, inorganic pyrophosphate, is detected.

-

Protocol:

-

Recombinant human MTH1 protein is incubated in reaction buffer (e.g., 100 mM Tris-acetate pH 7.5, 40 mM NaCl, 10 mM Mg-acetate, 1 mM DTT).

-

Serial dilutions of this compound (or vehicle control) are added to the enzyme.

-

The reaction is initiated by adding the substrate, 8-oxo-dGTP.

-

The mixture is incubated at room temperature for a specified time (e.g., 30 minutes).

-

The reaction is stopped, and the amount of pyrophosphate generated is quantified using a detection reagent (e.g., PPiLight Inorganic Pyrophosphate Assay, Lonza).

-

Luminescence is measured using a plate reader.

-

IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (CellTiter-Glo®)

-

Principle: To determine the effect of TH287 on cell proliferation by measuring the number of viable cells based on ATP levels.

-

Protocol:

-

Cancer cells (e.g., U2OS, SW480) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of TH287 or vehicle control for a specified period (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

-

The plate is agitated for 2 minutes to induce cell lysis and then incubated for 10 minutes at room temperature to stabilize the luminescent signal.

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is recorded.

-

EC₅₀ values are determined from the dose-response curve.

-

Western Blotting for Signaling Pathway Analysis

-

Principle: To detect changes in the expression and phosphorylation status of key proteins in the PI3K/AKT and apoptosis pathways.

-

Protocol:

-

Cells are treated with TH287 (at a relevant concentration, e.g., EC₅₀) or vehicle for various time points (e.g., 4, 24 hours).

-

Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, Bcl-2, Bax, and a loading control like β-actin).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software.

-

Conclusion and Future Perspective

This compound represents a targeted therapeutic strategy that exploits the unique metabolic vulnerabilities of cancer cells, namely their heightened oxidative stress and dependency on the MTH1 enzyme. Its primary mechanism involves the inhibition of MTH1, leading to the incorporation of oxidized nucleotides into DNA, which triggers lethal DNA damage. Additionally, TH287 modulates the PI3K/AKT signaling pathway, further promoting apoptosis and inhibiting cell proliferation.

However, the therapeutic utility of MTH1 inhibition has been a subject of debate. Some studies using highly selective inhibitors failed to replicate the dramatic cancer-killing effects reported for early tool compounds like TH287, raising questions about potential off-target effects contributing to its cytotoxicity.[1][2] Despite this controversy, the work on TH287 has been pivotal in highlighting the importance of nucleotide pool sanitation in cancer and underscores the potential of targeting DNA damage repair and response pathways. Future work will likely focus on developing next-generation inhibitors with improved selectivity and on identifying specific cancer subtypes and molecular contexts where MTH1 inhibition is most effective.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTH1 Inhibitor TH287 Suppresses Gastric Cancer Development Through the Regulation of PI3K/AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]

- 9. mdpi.com [mdpi.com]

The Function of TH287 Hydrochloride: A Technical Guide for Researchers

An In-depth Analysis of a Potent and Selective MTH1 Inhibitor for Cancer Therapy

TH287 hydrochloride is a small molecule inhibitor that has garnered significant interest in the field of oncology. This technical guide provides a comprehensive overview of its function, mechanism of action, and methodologies for its evaluation, tailored for researchers, scientists, and drug development professionals.

Core Function and Mechanism of Action

This compound is a potent and highly selective inhibitor of the MutT Homologue 1 (MTH1) enzyme, also known as Nudix (nucleoside diphosphate (B83284) linked moiety X)-type motif 1 (NUDT1). MTH1 plays a crucial role in sanitizing the cellular nucleotide pool by hydrolyzing oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP and 2-OH-dATP.[1][2] Cancer cells, often characterized by high levels of reactive oxygen species (ROS) and an accelerated metabolism, are particularly reliant on MTH1 to prevent the incorporation of these damaged nucleotides into their DNA, which would otherwise lead to DNA damage and cell death.[1][3]

The primary function of this compound is to abrogate this protective mechanism. By inhibiting MTH1, TH287 allows for the accumulation of oxidized dNTPs within the cellular nucleotide pool. During DNA replication, these damaged nucleotides are incorporated into the newly synthesized DNA strands. The presence of these oxidized bases, particularly 8-oxoguanine (8-oxoG), leads to DNA single- and double-strand breaks, triggering a DNA damage response (DDR).[1][3] This induction of irreparable DNA damage ultimately results in the selective killing of cancer cells, while normal, non-cancerous cells with lower ROS levels are significantly less affected.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a basis for experimental design and interpretation.

Table 1: In Vitro Efficacy - IC50 Values

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| U2OS | Osteosarcoma | ~1-10 | [3] |

| SW480 | Colorectal Cancer | Not explicitly stated, but effective | [4] |

| A549 | Lung Cancer | Not explicitly stated, but effective | [5] |

| HCT116 | Colorectal Cancer | Not explicitly stated, but effective | [6] |

| HeLa | Cervical Cancer | Not explicitly stated, but effective | [7] |

| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but effective | [6] |

| PC-3 | Prostate Cancer | Not explicitly stated, but effective | [6] |

| MCF-7 | Breast Cancer | Not explicitly stated, but effective | [7] |

Note: While several sources confirm the efficacy of TH287 across various cancer cell lines, specific IC50 values are not consistently reported in the provided search results. The U2OS cell line is frequently used as a model for TH287's effects.

Table 2: In Vitro Selectivity

| Enzyme/Protein | Inhibition at 100 µM | Citation |

| MTH2 | No relevant inhibition | [3] |

| NUDT5 | No relevant inhibition | [3] |

| NUDT12 | No relevant inhibition | [3] |

| NUDT14 | No relevant inhibition | [3] |

| NUDT16 | No relevant inhibition | [3] |

| dCTPase | No relevant inhibition | [3] |

| dUTPase | No relevant inhibition | [3] |

| ITPA | No relevant inhibition | [3] |

Table 3: In Vivo Pharmacokinetics in Mice

| Parameter | Value | Dosing | Citation |

| Cmax | 0.82 µM | 5 mg/kg, intraperitoneal | [3] |

| Tmax | 0.5 hours | 5 mg/kg, intraperitoneal | [3] |

Table 4: In Vivo Efficacy

| Xenograft Model | Cancer Type | Effect | Citation |

| U87 | Glioblastoma | Inhibition of tumor growth | [8][9] |

| A549 | Lung Cancer | Tumor reduction | [5] |

Note: Specific quantitative data on tumor growth inhibition (e.g., % TGI) were not detailed in the search results but the sources confirm a significant anti-tumor effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by TH287 and a typical experimental workflow for its evaluation.

Caption: Mechanism of this compound-induced cancer cell death.

Caption: A typical experimental workflow for evaluating this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods and should be optimized for specific experimental conditions.

MTH1 Enzymatic Assay (Phosphate Detection)

This assay measures the enzymatic activity of MTH1 by detecting the inorganic phosphate (B84403) (Pi) released upon the hydrolysis of 8-oxo-dGTP.

Materials:

-

Recombinant human MTH1 enzyme

-

8-oxo-dGTP (substrate)

-

This compound (inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

96-well microplate

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (e.g., DMSO at the same final concentration).

-

Enzyme Preparation: Dilute MTH1 enzyme to the desired concentration in cold Assay Buffer.

-

Assay Setup:

-

Add 25 µL of the diluted TH287 solutions or vehicle control to the wells of a 96-well plate.

-

Add 25 µL of the diluted MTH1 enzyme solution to each well (except for "no enzyme" controls).

-

Pre-incubate the plate at room temperature for 15 minutes to allow inhibitor binding.

-

-

Reaction Initiation: Add 50 µL of 8-oxo-dGTP substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Detection: Stop the reaction and detect the released phosphate by adding the phosphate detection reagent according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).

-

Data Analysis: Calculate the percent inhibition for each TH287 concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT-based)

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.[10][11][12]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the untreated control and plot cell viability against TH287 concentration to determine the IC50 value.

Clonogenic Survival Assay

This assay measures the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.[13][14][15]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

-

PBS

Procedure:

-

Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with a suitable fixative (e.g., methanol (B129727) or 4% paraformaldehyde).

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

-

Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (typically >50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Immunofluorescence for DNA Damage Foci (γH2AX and 53BP1)

This technique visualizes the formation of nuclear foci of phosphorylated H2AX (γH2AX) and 53BP1, which are markers of DNA double-strand breaks.[16][17][18]

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies (anti-γH2AX and anti-53BP1)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with this compound for the desired time.

-

Fixation and Permeabilization:

-

Fix the cells with fixation solution.

-

Permeabilize the cells with permeabilization solution.

-

-

Blocking: Block non-specific antibody binding with blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX and 53BP1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting:

-

Wash the cells and counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging: Visualize and capture images of the foci using a fluorescence microscope.

-

Analysis: Quantify the number and intensity of γH2AX and 53BP1 foci per nucleus.

References

- 1. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Antiproliferative effects, mechanism of action and tumor reduction studies in a lung cancer xenograft mouse model of an organometallic gold(i) alkynyl complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Two dichloric compounds inhibit in vivo U87 xenograft tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two dichloric compounds inhibit in vivo U87 xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchhub.com [researchhub.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. benchchem.com [benchchem.com]

- 14. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]

- 17. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]

- 18. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Re-evaluation of TH287 Hydrochloride: A Technical Guide to a Potent MTH1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH287 hydrochloride emerged as a promising small molecule inhibitor of the MutT Homologue 1 (MTH1) enzyme, a novel and exciting target in oncology. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of TH287, a compound that has been instrumental in probing the role of MTH1 in cancer cell survival. While initial findings generated significant enthusiasm for MTH1 inhibition as a therapeutic strategy, subsequent research has introduced critical questions, leading to a more nuanced understanding of the cellular effects of TH287 and related compounds. This document will detail the preclinical data, experimental methodologies, and the evolving scientific narrative surrounding TH287, offering a comprehensive resource for researchers in the field of cancer drug development.

Introduction: The MTH1 Hypothesis

Cancer cells exhibit elevated levels of reactive oxygen species (ROS), which can lead to oxidative damage of cellular components, including DNA. One of the key mechanisms by which cancer cells are thought to counteract this oxidative stress is through the sanitization of the nucleotide pool. The MTH1 enzyme (NUDT1) plays a crucial role in this process by hydrolyzing oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP, preventing their incorporation into DNA. The "MTH1 hypothesis" posited that cancer cells are highly dependent on MTH1 for survival, and therefore, inhibition of MTH1 would lead to the accumulation of damaged DNA, resulting in selective cancer cell death.

Discovery of this compound

TH287 was identified as a potent and selective inhibitor of the MTH1 enzyme. Its discovery was a significant step in validating MTH1 as a potential anti-cancer target.

Lead Identification and Optimization

The development of TH287 and its analogue, TH588, stemmed from efforts to identify small molecules that could effectively inhibit the enzymatic activity of MTH1. The chemical structures of these compounds were optimized to achieve high potency and selectivity. The co-crystal structure of MTH1 bound with TH287 revealed key interactions within the active site, providing a structural basis for its inhibitory activity.

Mechanism of Action

The initially proposed mechanism of action for TH287 centered on its direct inhibition of MTH1's pyrophosphatase activity.

Inhibition of Nucleotide Pool Sanitization

By inhibiting MTH1, TH287 was believed to cause an increase in the intracellular concentration of oxidized dNTPs. The subsequent incorporation of these damaged nucleotides into DNA during replication would lead to DNA strand breaks and trigger apoptotic pathways in cancer cells.

A Contentious Target: Re-evaluation of the Mechanism

Subsequent studies, however, have cast doubt on whether MTH1 inhibition is the sole or even primary mechanism for the cytotoxic effects of TH287 and similar compounds. Some research suggests that these molecules may have off-target effects that contribute to their anti-cancer activity. This ongoing debate highlights the complexity of targeting the MTH1 pathway and the importance of rigorous target validation in drug discovery.

Quantitative Data

The following tables summarize the key quantitative data for TH287 and related MTH1 inhibitors.

Table 1: Biochemical Potency of MTH1 Inhibitors

| Compound | MTH1 IC50 (nM) |

| TH287 | 0.8 - 4.1[1][2] |

| TH588 | 5.0[1] |

| (S)-crizotinib | 7.2 |

| IACS-4619 | Lower than TH287[3] |

| IACS-4759 | Lower than TH287[3] |

Table 2: In Vitro Cytotoxicity of MTH1 Inhibitors

| Compound | Cell Line | Assay | EC50 / CC50 |

| TH287 | U2OS | Cell Viability (CTG) | 0.7 µM |

| TH287 | MT4 | Cytotoxicity | 726 nM[4] |

| TH588 | - | - | - |

| (S)-crizotinib | - | - | - |

Experimental Protocols

MTH1 Enzymatic Assay

A common method to assess MTH1 inhibition is to measure the release of inorganic phosphate (B84403) (Pi) during the hydrolysis of a substrate like 8-oxo-dGTP.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing MgCl2 and DTT.

-

Enzyme Solution: Dilute recombinant human MTH1 enzyme in assay buffer.

-

Substrate Solution: Prepare a solution of 8-oxo-dGTP in assay buffer.

-

Inhibitor Solutions: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in assay buffer.

-

Detection Reagent: Use a malachite green-based or other phosphate detection reagent.

-

-

Assay Procedure:

-

Add the inhibitor solutions to the wells of a microplate.

-

Add the MTH1 enzyme solution to the wells and pre-incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the 8-oxo-dGTP substrate solution.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction and add the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Determine the EC50 value by fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway of MTH1 Inhibition

Caption: Proposed mechanism of action of this compound via MTH1 inhibition.

Experimental Workflow for TH287 Evaluation

Caption: A generalized experimental workflow for the preclinical evaluation of TH287.

Clinical Development Landscape

Conclusion and Future Perspectives

This compound has been a pivotal tool in the exploration of MTH1 as a cancer target. While the initial excitement surrounding the "MTH1 hypothesis" has been tempered by subsequent research questioning its universal applicability and the precise mechanism of action of its inhibitors, the story of TH287 underscores the rigorous and often non-linear path of drug discovery. The ongoing clinical evaluation of next-generation MTH1 inhibitors like Karonudib will ultimately determine the clinical utility of this therapeutic strategy. Future research should focus on elucidating the full spectrum of cellular targets of compounds like TH287 and identifying patient populations that are most likely to benefit from MTH1-targeted therapies.

References

The MTH1 Inhibitor TH287 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH287 hydrochloride is a potent and selective small-molecule inhibitor of the MutT Homolog 1 (MTH1) enzyme, a critical component of the cellular nucleotide pool sanitization machinery. In cancer cells, which exhibit elevated levels of reactive oxygen species (ROS) and consequently a higher burden of oxidized nucleotides, MTH1 plays a crucial role in preventing the incorporation of damaged bases into DNA, thereby averting DNA damage and cell death. Inhibition of MTH1 by TH287 disrupts this protective mechanism, leading to the accumulation of oxidized nucleotides in the DNA of cancer cells, resulting in DNA damage, cell cycle arrest, and apoptosis. This targeted approach has demonstrated significant therapeutic potential in preclinical studies, making TH287 a valuable tool for cancer research and a promising candidate for further drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is the hydrochloride salt of 6-(2,3-dichlorophenyl)-N4-methylpyrimidine-2,4-diamine. Its chemical and physical properties are summarized in the tables below.

Chemical Identity

| Property | Value |

| Chemical Name | 6-(2,3-dichlorophenyl)-N4-methylpyrimidine-2,4-diamine hydrochloride |

| Synonyms | TH287 HCl |

| Molecular Formula | C₁₁H₁₁Cl₃N₄ |

| Molecular Weight | 305.59 g/mol |

| CAS Number | 1638211-05-8 |

| Canonical SMILES | CNC1=NC(=C(C=N1)C2=C(C=CC=C2Cl)Cl)N.Cl |

Physicochemical Properties

| Property | Value |

| Appearance | White to beige crystalline solid |

| Purity | ≥98% (HPLC) |

| Solubility | DMSO: ≥10 mM |

| Ethanol: 2 mg/mL[1] | |

| DMF: 25 mg/mL[1] | |

| DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[1] | |

| Storage | Store at -20°C for long-term stability |

Biological Activity

| Parameter | Value | Species | Assay |

| IC₅₀ (MTH1) | 0.8 nM[1][2][3][4] | Human | Enzyme Assay |

| Cellular Potency (U2OS) | IC₅₀: 0.8 - 3.06 µM[1] | Human | Cell Viability Assay |

| Selectivity | No significant inhibition of MTH2, NUDT5, NUDT12, NUDT14, NUDT16, dCTPase, dUTPase, and ITPA at 100 µM[1][2][3] | Human | Enzyme Assays |

Mechanism of Action

TH287 exerts its anticancer effects by selectively inhibiting the enzymatic activity of MTH1. MTH1 is a nudix hydrolase that sanitizes the cellular nucleotide pool by hydrolyzing oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP, preventing their incorporation into DNA.[5] Cancer cells, characterized by high levels of oxidative stress, are particularly dependent on MTH1 for their survival.[6]

The inhibition of MTH1 by TH287 leads to an accumulation of oxidized nucleotides within the cell. These damaged nucleotides are then incorporated into newly synthesized DNA during replication, resulting in DNA damage, activation of DNA damage response pathways, and ultimately, cancer cell death.[4][7] Studies have shown that TH287 binds to the active site of MTH1, interacting with key residues such as Asn33, Asp119, and Asp120, thereby blocking its catalytic function.[6][8]

Experimental Protocols

Synthesis of this compound

The synthesis of TH287, 6-(2,3-dichlorophenyl)-N4-methylpyrimidine-2,4-diamine, can be achieved through a multi-step process starting from commercially available 2,4,6-trichloropyrimidine (B138864). The following protocol is based on established methodologies for the synthesis of analogous substituted diaminopyrimidines.

Step 1: Suzuki-Miyaura Cross-Coupling

In this step, the 6-position of the pyrimidine (B1678525) ring is functionalized with the 2,3-dichlorophenyl group.

-

Materials: 2,4,6-trichloropyrimidine, (2,3-dichlorophenyl)boronic acid, palladium(II) acetate (B1210297), triphenylphosphine (B44618), sodium carbonate, toluene (B28343), water.

-

Procedure:

-

To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a 2:1 mixture of toluene and water, add (2,3-dichlorophenyl)boronic acid (1.1 eq) and sodium carbonate (2.5 eq).

-

Degas the mixture with argon for 20 minutes.

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.

-

Heat the mixture to 80°C under an argon atmosphere for 12 hours.

-

After cooling to room temperature, separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 2,4-dichloro-6-(2,3-dichlorophenyl)pyrimidine.

-

Step 2: First Nucleophilic Aromatic Substitution (SNAr)

Introduction of the methylamino group at the 4-position of the pyrimidine ring.

-

Materials: 2,4-dichloro-6-(2,3-dichlorophenyl)pyrimidine, methylamine (B109427) solution, isopropanol, N,N-diisopropylethylamine (DIPEA).

-

Procedure:

-

To a solution of 2,4-dichloro-6-(2,3-dichlorophenyl)pyrimidine (1.0 eq) in isopropanol, add a solution of methylamine (1.2 eq) and DIPEA (1.5 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting crude material by column chromatography to yield 2-chloro-6-(2,3-dichlorophenyl)-N4-methylpyrimidin-4-amine.

-

Step 3: Second Nucleophilic Aromatic Substitution (SNAr)

Introduction of the amino group at the 2-position of the pyrimidine ring.

-

Materials: 2-chloro-6-(2,3-dichlorophenyl)-N4-methylpyrimidin-4-amine, aqueous ammonia (B1221849), 1,4-dioxane (B91453).

-

Procedure:

-

In a sealed tube, dissolve 2-chloro-6-(2,3-dichlorophenyl)-N4-methylpyrimidin-4-amine (1.0 eq) in a mixture of aqueous ammonia (excess) and 1,4-dioxane.

-

Heat the mixture to 120°C for 24 hours.

-

Cool the reaction mixture to room temperature and evaporate the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the final product by preparative HPLC or crystallization to give 6-(2,3-dichlorophenyl)-N4-methylpyrimidine-2,4-diamine (TH287 free base).

-

Step 4: Salt Formation

Conversion of the free base to the hydrochloride salt to improve solubility and handling.

-

Materials: 6-(2,3-dichlorophenyl)-N4-methylpyrimidine-2,4-diamine, hydrochloric acid (4M solution in 1,4-dioxane), diethyl ether.

-

Procedure:

-

Dissolve the free base in a minimal amount of 1,4-dioxane.

-

Add a 4M solution of HCl in 1,4-dioxane (1.1 eq) dropwise while stirring.

-

Continue stirring for 1 hour at room temperature.

-

Add diethyl ether to precipitate the hydrochloride salt.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound.

-

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Materials: Cancer cell line of interest (e.g., U2OS), complete culture medium, 96-well plates, this compound stock solution (in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO) and untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Conclusion

This compound is a highly potent and selective MTH1 inhibitor with demonstrated anti-cancer activity. Its mechanism of action, which involves the exploitation of the elevated oxidative stress inherent in cancer cells, represents a promising therapeutic strategy. This technical guide provides essential information for researchers working with this compound, including its chemical and biological properties, a detailed mechanism of action, and protocols for its synthesis and biological evaluation. Further investigation into the efficacy and safety of TH287 in various cancer models is warranted to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. thno.org [thno.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. DSpace [research-repository.griffith.edu.au]

An In-depth Technical Guide to the Synthesis of TH287 Hydrochloride: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH287 is a potent and selective inhibitor of the MutT Homolog 1 (MTH1) enzyme, a critical component of the cellular defense mechanism against oxidative DNA damage. By inhibiting MTH1, TH287 has emerged as a promising therapeutic agent in oncology, as cancer cells are particularly vulnerable to DNA damage induced by reactive oxygen species. This technical guide provides a comprehensive overview of the starting materials and synthetic route for the preparation of TH287 hydrochloride. The information presented herein is curated for professionals in drug discovery and development, offering detailed experimental protocols, structured data, and visual representations of the synthetic workflow.

This compound: An Overview

This compound is the salt form of the active pharmaceutical ingredient, which has the chemical name N-ethyl-N'-((3-(pyridin-3-yl)quinazolin-4-yl)methyl)ethane-1,2-diamine. The synthesis of this molecule is a multi-step process that involves the construction of a quinazoline (B50416) core, followed by the introduction of a diamine side chain.

Synthetic Strategy

The synthesis of this compound can be logically divided into three key stages:

-

Synthesis of the Quinazolinone Core: Preparation of 2-(pyridin-3-yl)quinazolin-4(3H)-one.

-

Activation of the Quinazoline Core: Chlorination to form the key intermediate, 4-chloro-3-(pyridin-3-yl)quinazoline.

-

Side Chain Coupling and Salt Formation: Nucleophilic substitution with N-ethyl-N'-methylethane-1,2-diamine followed by conversion to the hydrochloride salt.

This synthetic approach is illustrated in the workflow diagram below.

Figure 1: Synthetic workflow for this compound.

Starting Materials

The successful synthesis of this compound relies on the availability and purity of the following key starting materials and reagents.

| Material | Structure | Role | Notes |

| 2-Aminobenzoic Acid |  | Quinazoline precursor | Commercially available. |

| Nicotinoyl Chloride |  | Pyridine (B92270) source | Often used as the hydrochloride salt. |

| Phosphorus Oxychloride (POCl₃) |  | Chlorinating agent | Highly reactive; handle with care. |

| N-ethyl-N'-methylethane-1,2-diamine |  | Side chain precursor | May require synthesis if not commercially available. |

| Hydrochloric Acid (HCl) | N/A | Salt formation | Typically used as a solution in an organic solvent. |

Experimental Protocols

The following sections provide detailed, representative experimental protocols for each stage of the this compound synthesis.

Stage 1: Synthesis of 2-(pyridin-3-yl)quinazolin-4(3H)-one

This stage involves the acylation of 2-aminobenzoic acid with nicotinoyl chloride, followed by a cyclization reaction to form the quinazolinone core.

Materials:

-

2-Aminobenzoic acid

-

Nicotinoyl chloride hydrochloride

-

Pyridine

-

Acetic anhydride (B1165640)

Procedure:

-

Acylation: To a solution of 2-aminobenzoic acid (1.0 eq) in pyridine (10 vol) at 0 °C, add nicotinoyl chloride hydrochloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-(nicotinamido)benzoic acid.

-

Cyclization: Reflux a suspension of 2-(nicotinamido)benzoic acid (1.0 eq) in acetic anhydride (10 vol) for 4 hours.

-

Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by filtration, wash with cold ethanol, and dry to afford 2-(pyridin-3-yl)quinazolin-4(3H)-one as a solid.

| Parameter | Value |

| Reactant Ratio (2-Aminobenzoic acid : Nicotinoyl chloride HCl) | 1 : 1.1 |

| Reaction Time (Acylation) | 12 hours |

| Reaction Temperature (Cyclization) | Reflux |

| Typical Yield | 70-80% |

Stage 2: Synthesis of 4-chloro-3-(pyridin-3-yl)quinazoline

The quinazolinone intermediate is activated by chlorination, making it susceptible to nucleophilic attack in the subsequent step.

Materials:

-

2-(pyridin-3-yl)quinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend 2-(pyridin-3-yl)quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (10 vol).

-

Chlorination: Add a catalytic amount of DMF (2-3 drops). Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure. Co-evaporate the residue with toluene (B28343) to remove residual POCl₃. Carefully quench the residue with ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-3-(pyridin-3-yl)quinazoline.

| Parameter | Value |

| Reactant Ratio (Quinazolinone : POCl₃) | 1 : excess |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux |

| Typical Yield | 85-95% |

Stage 3: Synthesis of TH287 and its Hydrochloride Salt

This final stage involves the coupling of the activated quinazoline with the diamine side chain and subsequent conversion to the hydrochloride salt for improved solubility and handling.

Materials:

-

4-chloro-3-(pyridin-3-yl)quinazoline

-

N-ethyl-N'-methylethane-1,2-diamine

-

Diisopropylethylamine (DIPEA)

-

HCl in diethyl ether or dioxane

Procedure:

-

Nucleophilic Substitution: To a solution of 4-chloro-3-(pyridin-3-yl)quinazoline (1.0 eq) in acetonitrile (20 vol), add N-ethyl-N'-methylethane-1,2-diamine (1.2 eq) and DIPEA (2.0 eq).

-

Reaction: Stir the mixture at 60 °C for 12 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel to obtain TH287 as a free base.

-

Salt Formation: Dissolve the purified TH287 free base in a minimal amount of a suitable solvent (e.g., methanol (B129727) or ethyl acetate). Add a solution of HCl in diethyl ether or dioxane (1.1 eq) dropwise with stirring.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

| Parameter | Value |

| Reactant Ratio (Chloroquinazoline : Diamine : DIPEA) | 1 : 1.2 : 2 |

| Reaction Time | 12 hours |

| Reaction Temperature | 60 °C |

| Typical Yield (Coupling) | 60-70% |

| Typical Yield (Salt Formation) | >95% |

MTH1 Signaling Pathway and TH287's Mechanism of Action

MTH1 plays a crucial role in sanitizing the nucleotide pool by hydrolyzing oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP, preventing their incorporation into DNA. In cancer cells, elevated levels of reactive oxygen species (ROS) lead to an increased concentration of oxidized dNTPs. TH287 inhibits MTH1, leading to the incorporation of these damaged nucleotides into DNA, which in turn causes DNA damage and ultimately, cancer cell death.

Figure 2: MTH1 signaling pathway and the inhibitory action of TH287.

Conclusion

The synthesis of this compound is a well-defined process that relies on established organic chemistry principles. This guide provides a comprehensive framework for its preparation, from the selection of starting materials to detailed experimental protocols. A thorough understanding of the synthetic route and the underlying mechanism of action is crucial for researchers and drug development professionals working to advance MTH1 inhibitors as a novel class of anticancer therapeutics. The provided methodologies and data serve as a valuable resource for the efficient and reproducible synthesis of this promising compound.

TH287 Hydrochloride: A Comprehensive Technical Guide to its Interaction with the MTH1 Protein

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TH287 hydrochloride is a potent and selective small-molecule inhibitor of the MutT Homolog 1 (MTH1) protein, a critical enzyme in the sanitation of the cellular nucleotide pool. In the high reactive oxygen species (ROS) environment characteristic of cancer cells, the accumulation of oxidized nucleotides, such as 8-oxo-dGTP, can lead to DNA damage and subsequent cell death. MTH1 prevents this by hydrolyzing oxidized dNTPs. TH287 exploits this dependency by inhibiting MTH1, leading to an increase in the incorporation of oxidized nucleotides into the DNA of cancer cells, resulting in DNA damage and selective cancer cell killing. This technical guide provides an in-depth overview of the interaction between this compound and its target protein, MTH1, including quantitative data on its binding and cellular effects, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

This compound and its Target: MTH1

This compound is a synthetic compound that has been extensively studied for its anticancer properties. Its primary molecular target is the MTH1 protein (NUDT1), a member of the Nudix hydrolase superfamily.

Mechanism of Action

TH287 binds to the active site of the MTH1 enzyme, preventing it from hydrolyzing oxidized purine (B94841) nucleoside triphosphates, most notably 8-oxo-dGTP and 2-OH-dATP, into their corresponding monophosphates.[1] This inhibition leads to an accumulation of these damaged nucleotides within the cellular dNTP pool. During DNA replication, these oxidized bases can be incorporated into the newly synthesized DNA strand, leading to DNA damage, replication stress, and ultimately, apoptosis in cancer cells, which exhibit higher levels of oxidative stress compared to normal cells.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the interaction of this compound with MTH1 and its effects on cancer cells.

| Parameter | Value | Cell Line / Conditions | Reference |

| IC50 (MTH1) | 0.8 nM | in vitro enzymatic assay | [1] |

| Kd | 1.97 ± 0.8 nM | U251MG glioblastoma cells | [2] |

Table 1: In Vitro Binding and Inhibitory Activity of TH287 against MTH1. IC50 represents the half-maximal inhibitory concentration, and Kd represents the equilibrium dissociation constant, a measure of binding affinity.

| Parameter | Value | Cell Line | Reference |

| CC50 | 726 nM | MT4 cells | [3] |

| CTG EC50 | 0.7 µM | U2OS cells | [4] |

Table 2: Cellular Efficacy of TH287. CC50 represents the half-maximal cytotoxic concentration, and CTG EC50 represents the half-maximal effective concentration in a CellTiter-Glo cell viability assay.

MTH1 Signaling Pathway in Cancer

The inhibition of MTH1 by this compound perturbs a critical signaling pathway in cancer cells that is linked to oxidative stress and DNA damage.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and MTH1.

MTH1 Enzymatic Assay

This assay measures the ability of TH287 to inhibit the enzymatic activity of MTH1.

Materials:

-

Recombinant human MTH1 protein

-

8-oxo-dGTP (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

This compound (or other test compounds)

-

Malachite Green-based phosphate (B84403) detection reagent

-

384-well microplate

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add a small volume of the diluted TH287 or vehicle control (DMSO).

-

Add recombinant MTH1 protein to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the substrate, 8-oxo-dGTP, to each well.

-

Incubate the reaction at 37°C for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add the Malachite Green reagent to each well to detect the amount of inorganic phosphate released from the hydrolysis of 8-oxo-dGTP.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the percent inhibition for each concentration of TH287 and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of TH287 to MTH1 in a cellular context.

Materials:

-

Cancer cell line (e.g., U2OS)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

Equipment for heat treatment (e.g., PCR cycler)

-

Equipment for protein quantification (e.g., Western blot apparatus, antibodies against MTH1 and a loading control)

Procedure:

-

Culture the chosen cancer cell line to a sufficient density.

-

Treat the cells with either this compound at a desired concentration or a vehicle control (DMSO) and incubate for a specific time (e.g., 1 hour) at 37°C.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR cycler, followed by a cooling step.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble MTH1 protein in each sample by Western blotting using an anti-MTH1 antibody. Use a loading control (e.g., GAPDH) to normalize the results.

-

Quantify the band intensities and plot the fraction of soluble MTH1 as a function of temperature for both the TH287-treated and control samples. A shift in the melting curve to a higher temperature in the presence of TH287 indicates target engagement.

Immunofluorescence Staining for 53BP1 Foci

This method is used to visualize and quantify DNA double-strand breaks, a downstream consequence of MTH1 inhibition.

Materials:

-

Cancer cell line (e.g., U2OS) grown on coverslips

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-53BP1

-

Secondary antibody: fluorescently labeled anti-species IgG

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Treat the cells with this compound or a vehicle control for a desired time (e.g., 24-48 hours).

-

Wash the cells with PBS and fix them with the fixation solution.

-

Wash with PBS and permeabilize the cells.

-

Wash with PBS and block non-specific antibody binding with the blocking solution.

-

Incubate the cells with the primary anti-53BP1 antibody diluted in blocking solution.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody.

-

Wash with PBS and counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the number of 53BP1 foci per nucleus. An increase in the number of foci in TH287-treated cells indicates an increase in DNA double-strand breaks.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and validating MTH1 inhibitors like TH287.

Conclusion

This compound serves as a powerful tool compound for studying the role of MTH1 in cancer biology and represents a promising therapeutic strategy. Its high potency and selectivity, coupled with a well-defined mechanism of action, make it an invaluable asset for researchers in the field of oncology and drug development. The experimental protocols and workflows detailed in this guide provide a solid foundation for the further investigation and development of MTH1 inhibitors as a novel class of anticancer agents. The continued exploration of compounds like TH287 will undoubtedly contribute to a deeper understanding of cancer cell vulnerabilities and the development of more effective and targeted cancer therapies.

References

In Vitro Cytotoxicity of TH287 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH287 hydrochloride is a potent and selective first-in-class inhibitor of the MutT Homolog 1 (MTH1) enzyme, also known as NUDT1.[1][2] MTH1 is a nucleotide pool sanitizing enzyme that prevents the incorporation of damaged nucleotides into DNA, a process crucial for the survival of cancer cells which exhibit high levels of reactive oxygen species (ROS) and subsequent nucleotide oxidation.[3][4][5] By inhibiting MTH1, TH287 introduces oxidized nucleotides into the DNA of cancer cells, leading to DNA damage, cell cycle arrest, and ultimately, apoptotic cell death.[3][4][6] This targeted approach makes TH287 a promising candidate for cancer therapy, exhibiting selective cytotoxicity towards cancer cells while showing considerably less toxicity to normal, non-malignant cells.[1][2] This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, including quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Quantitative Cytotoxicity Data

The in vitro cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values are summarized in the table below.

| Cell Line | Cancer Type | Assay | Endpoint | IC50/CC50 | Reference |

| U2OS | Osteosarcoma | Cell Viability | ATP Levels | CTG EC50 = 0.7 µM | [7] |

| MT4 | T-cell leukemia | Cytotoxicity | Not Specified | CC50 = 726 nM | [7] |

| HeLa | Cervical Cancer | Tubulin Polymerization | Inhibition | IC50 > 10 µM | [6] |

| Multiple Cancer Cell Lines | Various | Cell Viability | Not Specified | Effective at 1-10 µM |

Mechanism of Action and Signaling Pathways

TH287 exerts its cytotoxic effects by inhibiting the enzymatic activity of MTH1. This inhibition leads to an accumulation of oxidized nucleotides, such as 8-oxo-dGTP, in the cellular nucleotide pool. During DNA replication, these damaged nucleotides are incorporated into the newly synthesized DNA strands, resulting in DNA lesions and the activation of the DNA Damage Response (DDR). This cascade of events ultimately triggers apoptosis, or programmed cell death.

MTH1 Inhibition and DNA Damage Induction

The following diagram illustrates the workflow from MTH1 inhibition by TH287 to the induction of DNA damage.

Caption: MTH1 inhibition by TH287 leads to the incorporation of oxidized nucleotides into DNA, triggering the DNA Damage Response.

Apoptosis Signaling Pathway

The activation of the DNA Damage Response initiates a signaling cascade that culminates in apoptosis. Key effector molecules include p53, caspases, and members of the Bcl-2 family.

Caption: Downstream signaling from the DNA Damage Response, leading to caspase-mediated apoptosis.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the number of viable cells in culture based on the quantification of ATP.

Materials:

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of TH287.

-

Include a vehicle control (e.g., DMSO) and a no-cell background control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

Subtract the background luminescence from all readings.

-

Calculate cell viability as a percentage of the vehicle control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Binding Buffer (1x)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed and treat cells with this compound as described in the cell viability assay.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with PBS.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Western Blot for DNA Damage Markers

This protocol is for the detection of key proteins involved in the DNA damage response, such as phosphorylated H2A.X (γH2AX) and p53.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Treat cells with this compound for the desired time.

-

Wash cells with cold PBS and lyse in RIPA buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein levels.

-

Conclusion

This compound demonstrates significant and selective in vitro cytotoxicity against a range of cancer cell lines. Its mechanism of action, centered on the inhibition of the MTH1 enzyme, leads to the accumulation of oxidized nucleotides in the DNA, triggering a DNA damage response and subsequent apoptosis. The experimental protocols provided in this guide offer a framework for the robust evaluation of TH287's cytotoxic effects and its molecular mechanism of action. Further investigation into the broader applicability of TH287 across different cancer types and its potential for combination therapies is warranted to fully elucidate its therapeutic potential.

References

- 1. promega.com [promega.com]

- 2. ch.promega.com [ch.promega.com]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 4. Targeting the DNA repair enzymes MTH1 and OGG1 as a novel approach to treat inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]

TH287 Hydrochloride and its Impact on Cellular Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH287 hydrochloride is a potent and selective small-molecule inhibitor of the enzyme MutT Homolog 1 (MTH1), also known as Nudix (nucleoside diphosphate (B83284) linked moiety X)-type motif 1 (NUDT1). MTH1 plays a critical role in sanitizing the cellular nucleotide pool by hydrolyzing oxidized purine (B94841) deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP and 2-OH-dATP. This process prevents the incorporation of damaged bases into DNA, thereby averting mutations and DNA damage.

Cancer cells, due to their dysregulated metabolism and increased production of reactive oxygen species (ROS), exhibit a heightened state of oxidative stress compared to normal cells.[1] This elevated oxidative environment leads to a greater abundance of oxidized dNTPs, making cancer cells particularly dependent on MTH1 for their survival and proliferation. Consequently, the inhibition of MTH1 by agents such as this compound presents a promising therapeutic strategy to selectively target cancer cells by exacerbating oxidative DNA damage and inducing cell death.[1]

This technical guide provides an in-depth overview of the effects of this compound on oxidative stress in cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Mechanism of Action

This compound exerts its effects by binding to the active site of the MTH1 enzyme, preventing it from hydrolyzing oxidized dNTPs. This leads to an accumulation of damaged nucleotides in the cellular pool. During DNA replication, these oxidized bases can be incorporated into the newly synthesized DNA strand, leading to DNA damage, replication stress, and ultimately, cell death, often through apoptosis. The selectivity of this approach stems from the higher intrinsic oxidative stress and greater reliance on MTH1 in cancer cells.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound and other MTH1 inhibitors on various cellular parameters related to oxidative stress.

Table 1: In Vitro Potency of MTH1 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| This compound | MTH1 | 0.8 | - | Biochemical Assay | [2] |

| TH287 | MTH1 | 5.0 | U2OS | Biochemical Assay | [3] |

Table 2: Effect of MTH1 Inhibition on Cell Viability

| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |

| TH287 | U2OS | ~1 | Cell Viability Assay | - |

| TH1579 (related MTH1 inhibitor) | HL-60 | 0.02 ± 0.003 | Resazurin Assay | - |

| TH1579 (related MTH1 inhibitor) | MOLM-13 | 0.03 ± 0.005 | Resazurin Assay | - |

Table 3: Induction of Reactive Oxygen Species (ROS)

| Treatment | Cell Line | Fold Increase in ROS | Assay | Reference |

| TH287 + Doxorubicin (in nanomicelles) | CAL-27 | Significant increase | DCFH-DA | [4] |

| 10-HDA (ROS-inducing agent) | A549 | ~1.7-fold | DCF-DA | - |

Table 4: Induction of DNA Damage and Apoptosis by MTH1 Inhibition

| Compound | Cell Line | Effect | Assay | Reference |

| TH287 | H23 | Increased oxidative DNA damage | - | [3] |

| TH287 | H23, H522 | Induction of apoptosis | - | [3] |

| TH287 + Doxorubicin | CAL-27 | Enhanced apoptosis | - | [4] |

| MTH1 knockdown | Lung cancer cells | Increased oxidatively damaged DNA | - | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the effect of this compound on oxidative stress in cells.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines (e.g., U2OS osteosarcoma, H23 non-small cell lung cancer, CAL-27 tongue squamous cell carcinoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM) and stored at -20°C. Working concentrations are prepared by diluting the stock solution in fresh culture medium immediately before use.

Measurement of Reactive Oxygen Species (ROS)

The 2',7'-dichlorofluorescin diacetate (DCF-DA) assay is commonly used to measure intracellular ROS levels.

-

Principle: DCF-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time period.

-

Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with a working solution of DCF-DA (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

The fluorescence intensity is proportional to the intracellular ROS levels.

-

Assessment of DNA Damage (Comet Assay)

The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks.

-

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

-

Protocol:

-

Treat cells with this compound.

-

Harvest the cells and resuspend them in low-melting-point agarose.

-

Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

-

Lyse the cells by immersing the slides in a high-salt lysis buffer.

-

Perform electrophoresis in an alkaline buffer.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software (e.g., by measuring the tail moment or the percentage of DNA in the tail).

-

Analysis of Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining)

Flow cytometry with Annexin V and propidium iodide (PI) staining is used to quantify apoptosis.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with this compound.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The cell population can be differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the action of this compound.

Figure 1: Mechanism of action of this compound in cancer cells.

Figure 2: General experimental workflow for assessing the effects of TH287.

Conclusion